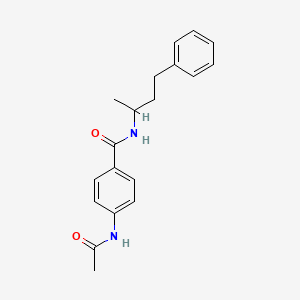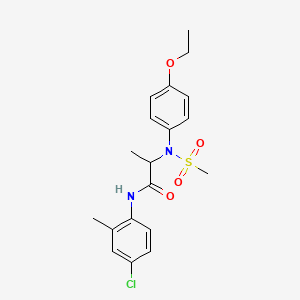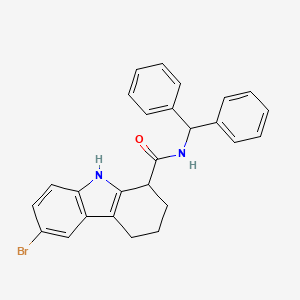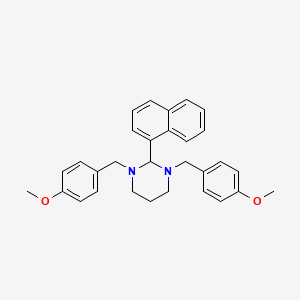
N-(tetrahydro-2-furanylmethyl)-10H-phenothiazine-10-carboxamide
説明
N-(tetrahydro-2-furanylmethyl)-10H-phenothiazine-10-carboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a phenothiazine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of TFP involves its ability to bind to metal ions and form stable complexes. This binding can lead to the activation or inhibition of various enzymes and proteins, resulting in a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
TFP has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. TFP has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of using TFP in lab experiments is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of using TFP is its relatively low solubility in aqueous solutions, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for the research involving TFP. One of the most significant areas of research is its use as a photosensitizer for PDT. Further studies are needed to optimize the PDT properties of TFP and to evaluate its efficacy in preclinical and clinical trials.
Another area of research is the development of TFP-based fluorescent probes for the detection of metal ions. Further studies are needed to improve the selectivity and sensitivity of TFP-based probes and to evaluate their potential applications in various fields, including environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of TFP involves the condensation of 2-furoic acid with 10H-phenothiazine-10-carboxylic acid in the presence of thionyl chloride. TFP has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of TFP and to evaluate its efficacy in various applications.
科学的研究の応用
TFP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research involving TFP is its use as a fluorescent probe for the detection of metal ions. TFP has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research involving TFP is its use as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, a light source, and oxygen to selectively destroy cancer cells. TFP has been shown to exhibit excellent PDT properties, making it a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-4,7-10,13H,5-6,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREVVDNYEBPNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)



![2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
methanol](/img/structure/B3982072.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)


![1-(3-chloro-2-methylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3982091.png)
![N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine](/img/structure/B3982097.png)